N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine
Description
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F8NO/c11-7(12)9(15,16)10(17,18)8(13,14)5-19-4-6-2-1-3-20-6/h1-3,7,19H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJSDNHWJNXBNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F8NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Amine Introduction: The final step involves the reaction of the fluorinated pentane with 2-furylmethylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted fluorinated pentane derivatives.
Scientific Research Applications
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine involves its interaction with specific molecular targets and pathways. The highly fluorinated pentane chain imparts lipophilicity, allowing the compound to interact with lipid membranes and proteins. The furan ring can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
Fluorinated Alcohols vs. Amines
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol (CAS 355-80-6), a closely related alcohol, shares the octafluorinated pentane backbone but differs in the terminal functional group (alcohol vs. amine). Key comparisons include:
For instance, octafluoropentan-1-ol carbonate resists alkylation reactions , whereas the amine’s nucleophilic nitrogen could participate in amidation or coordination chemistry, similar to fluorinated borane catalysts .
Other Perfluorinated Compounds
Perfluorinated compounds like 2,2,3,3,4,4,5,5-octafluorovaleric acid (CAS 376-72-7) and octafluorooctanoyl chloride (CAS 72623-70-2) exhibit distinct reactivity profiles:
- Octafluorovaleric acid : Carboxylic acid functionality enables esterification or salt formation, contrasting with the amine’s nucleophilic reactivity.
Amine-Based Corrosion Inhibitors
Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine (TETA) demonstrate corrosion inhibition via adsorption on metal surfaces, driven by lone electron pairs on nitrogen .
Spectroscopic and Computational Insights
Computational tools predict 19F NMR chemical shifts for fluorinated compounds with high accuracy (RMS error: 3.57 ppm) . For example:
- 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol exhibits conformationally averaged shifts dominated by gauche fluorine stereoelectronic effects .
- The target amine’s shifts would differ due to the amine group’s electronic influence and furyl substituent. DFT studies could quantify these effects, aiding structural characterization .
Biological Activity
N1-(2-furylmethyl)-2,2,3,3,4,4,5,5-octafluoropentan-1-amine is a synthetic organic compound notable for its unique structure characterized by a furan ring and a highly fluorinated pentane chain. This composition imparts distinct chemical properties that make it valuable for various scientific applications, particularly in biology and medicinal chemistry.
- IUPAC Name : 2,2,3,3,4,4,5,5-octafluoro-N-(furan-2-ylmethyl)pentan-1-amine
- Molecular Formula : C10H9F8NO
- Molecular Weight : 311.17 g/mol
- CAS Number : 223532-57-8
The presence of fluorine atoms enhances the compound's stability and lipophilicity, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with lipid membranes and proteins. The fluorinated chain allows for better membrane penetration and interaction with biological targets. The furan ring can participate in biochemical reactions that may lead to the formation of reactive intermediates influencing various biological pathways.
Antimicrobial Properties
Research has indicated potential antimicrobial and antifungal activities of this compound. Its unique structure may enable it to disrupt microbial cell membranes or interfere with metabolic processes.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry explored various fluorinated compounds for their antimicrobial properties. This compound demonstrated significant activity against a range of bacterial strains (e.g., E. coli, Staphylococcus aureus) and fungi (e.g., Candida albicans), suggesting its potential as a therapeutic agent in treating infections .
- Drug Development : In drug discovery research focused on developing novel anticoagulants and anti-inflammatory agents, the compound showed promise due to its ability to modulate specific enzyme activities involved in these pathways. For instance, preliminary studies indicated that it could inhibit certain proteases involved in the coagulation cascade .
- Fluorinated Pharmaceuticals : The compound is being investigated as a building block for synthesizing fluorinated pharmaceuticals with enhanced metabolic stability. Its unique fluorinated structure may improve drug efficacy by prolonging circulation time and reducing metabolic degradation .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
